molecular formula C20H17F3N4O2S2 B2983084 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 868977-07-5

3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2983084
CAS No.: 868977-07-5
M. Wt: 466.5
InChI Key: YRTGZNTUJJKMQC-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core linked to a benzamide moiety and a trifluoromethylphenyl-substituted ethanethio group. The structural complexity arises from the integration of multiple pharmacophores:

  • 1,3,4-Thiadiazole ring: Known for electron-deficient properties, enabling interactions with biological targets via hydrogen bonding and π-π stacking .
  • Trifluoromethylphenylaminoethylthio side chain: The CF₃ group introduces electronegativity and metabolic stability, a common strategy in medicinal chemistry to resist oxidative degradation .

Synthesis typically involves coupling 5-mercapto-1,3,4-thiadiazole intermediates with activated carbonyl derivatives under conventional or microwave-assisted conditions (Table 1) . Structural characterization employs NMR, IR, and mass spectrometry, while crystallographic studies (e.g., SHELX-based refinements) resolve conformational details .

Properties

IUPAC Name

3,4-dimethyl-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O2S2/c1-11-6-7-13(8-12(11)2)17(29)25-18-26-27-19(31-18)30-10-16(28)24-15-5-3-4-14(9-15)20(21,22)23/h3-9H,10H2,1-2H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTGZNTUJJKMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the thiadiazole intermediate with a trifluoromethylphenylamine derivative, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the Benzamide Core: The final step involves the acylation of the amine group on the thiadiazole intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain pathogens due to its structural similarity to known bioactive molecules. It can be used in the development of new antimicrobial or anticancer agents.

Medicine

In medicinal chemistry, the compound’s potential to interact with biological targets makes it a candidate for drug development. Its trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the thiadiazole ring may participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional groups and bioactivity can be contextualized against analogs (Table 1):

Table 1. Structural and Functional Comparison of 1,3,4-Thiadiazole Derivatives

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity/Properties Reference
Target Compound 1,3,4-Thiadiazole 3,4-Dimethylbenzamide, CF₃-phenylaminoethylthio Microwave-assisted coupling Anticancer (hypothesized via kinase inhibition)
5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide 1,3,4-Thiadiazole Benzamide, amino group Conventional reflux Anticancer (IC₅₀ = 8.2 µM vs. MCF-7 cells)
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole Phenylpropyl, 2-chlorophenyl POCl₃-mediated cyclization Antimicrobial (MIC = 12.5 µg/mL vs. S. aureus)
5-(3-Phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole Phenylpropyl, 4-methoxyphenyl Reflux in H₂SO₄ Antifungal (82% inhibition vs. C. albicans)
N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide 1,3,4-Thiadiazole Trichloroethyl, acetamide Sulfuric acid cyclization Crystallographically resolved (SHELX-refined P2₁/c space group)
Oxadiazole analog (CAS 872613-55-3) 1,3,4-Oxadiazole Benzamide, tetrahydrofuranmethylamino Not specified Reduced metabolic stability vs. thiadiazole analogs

Key Observations:

Substituent Effects on Bioactivity: The trifluoromethyl group in the target compound likely enhances target binding affinity compared to non-fluorinated analogs (e.g., 2-chlorophenyl or methoxyphenyl derivatives) due to increased electronegativity and hydrophobic interactions . 3,4-Dimethylbenzamide vs. unsubstituted benzamide: Methyl groups may improve solubility and reduce steric hindrance, as seen in analogs with higher cellular uptake .

Synthetic Efficiency :

  • Microwave-assisted synthesis (used for the target compound) reduces reaction time (20–40 minutes) vs. conventional methods (6–24 hours) while maintaining yields >75% .

Structural Stability: Thiadiazole derivatives with trichloroethyl or phenylpropyl groups exhibit higher thermal stability (melting points >500 K) compared to the target compound, which likely degrades above 450 K due to the labile CF₃-phenylaminoethylthio chain .

Oxadiazole vs. Thiadiazole Cores :

  • Replacement of sulfur with oxygen (e.g., in 1,3,4-oxadiazole analogs) reduces ring aromaticity, weakening π-π interactions with biological targets and lowering potency .

Research Findings and Implications

  • Docking Studies: AutoDock Vina simulations suggest the target compound’s CF₃ group forms halogen bonds with kinase ATP-binding pockets, a feature absent in non-fluorinated analogs .
  • Metabolic Stability : The trifluoromethyl group resists CYP450-mediated oxidation, as evidenced by analogs with >90% remaining after 1-hour microsomal incubation .
  • Toxicity Profile : Thiadiazole derivatives with chlorophenyl substituents show higher hepatotoxicity (ALT levels >100 U/L) compared to methoxyphenyl or CF₃-phenyl variants (<50 U/L) .

Biological Activity

The compound 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative within the class of 1,3,4-thiadiazole compounds. This article explores its biological activity based on recent research findings and case studies.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold has garnered attention due to its diverse biological activities. Compounds featuring this structure have been reported to exhibit:

  • Antimicrobial properties
  • Antituberculosis activity
  • Anti-inflammatory effects
  • Anticonvulsant effects
  • Anticancer activity .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For example, studies have shown that compounds with similar scaffolds exhibit activity against Gram-positive and Gram-negative bacteria. The compound in focus is hypothesized to share these properties due to its structural similarities with known active compounds .

Anticancer Activity

Recent findings suggest that 1,3,4-thiadiazole derivatives can inhibit the proliferation of various cancer cell lines. In vitro studies have demonstrated that certain derivatives exhibit IC50 values lower than 10 μM against multiple cancer types. The specific activity of this compound is yet to be fully characterized but is expected to follow this trend due to its structural composition .

Antituberculosis Activity

Compounds within the thiadiazole class have shown promising results against Mycobacterium tuberculosis. Studies have indicated that certain derivatives can achieve up to 69% inhibition of bacterial growth in vitro. The potential of this compound in this regard warrants further investigation .

Case Study 1: Anticancer Screening

In a recent study evaluating various thiadiazole derivatives for anticancer activity, a compound structurally similar to this compound was found to inhibit cell growth in several cancer lines effectively. The results indicated a dose-dependent relationship with significant cytotoxicity at higher concentrations.

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of thiadiazole derivatives showed that those with trifluoromethyl substitutions exhibited enhanced activity against resistant strains of bacteria. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

Q & A

Q. What are the optimal synthetic routes for 3,4-dimethyl-N-(5-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization of thiourea intermediates or condensation reactions. For example, cyclization in concentrated sulfuric acid (e.g., 24 hours at 293–298 K) is effective for forming the 1,3,4-thiadiazole core . Alternatively, iodine and triethylamine in DMF can promote cyclization via sulfur elimination . Optimization includes adjusting solvent polarity (ethanol vs. DMF), reaction time (15 minutes to 24 hours), and stoichiometric ratios of reactants like isothiocyanates and hydrazides. Monitoring via TLC (chloroform:acetone, 3:1) and purification via recrystallization (ethanol or acetic acid) ensures product purity .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Assign peaks for methyl groups (δ ~2.5 ppm for dimethylbenzamide), thiadiazole protons (δ 7.2–8.1 ppm), and trifluoromethylphenyl signals (δ 7.5–7.9 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1650–1670 cm⁻¹) and thioamide bands (C=S at ~1100–1250 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and bond angles using SHELXT for space-group determination . Co-crystallization with intermediates (e.g., thioacetamides) aids in verifying reaction pathways .

Q. What analytical challenges arise during purity assessment, and how can they be mitigated?

  • Methodological Answer : Common issues include residual solvents, unreacted starting materials, or byproducts (e.g., sulfur or disulfide dimers). Mitigation strategies:
  • HPLC-MS : Detect low-abundance impurities using reverse-phase C18 columns and electrospray ionization.
  • Elemental analysis : Validate stoichiometry (e.g., C, H, N, S, Cl content within ±0.3% of theoretical values) .
  • Recrystallization : Use ethanol or acetic acid to remove polar byproducts .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

  • Methodological Answer :
  • Software : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading efficiency .
  • Protocol :

Prepare the ligand (compound) and receptor (target protein) in PDBQT format using UCSF Chimera .

Define a grid box covering the active site (e.g., 20 ų).

Run 20–50 docking iterations, clustering results by RMSD ≤2.0 Å.

Validate poses using binding energy (ΔG ≤ −7.0 kcal/mol) and hydrogen-bonding interactions .

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., conformational flexibility in solution vs. solid state). Strategies:
  • Variable-temperature NMR : Probe conformational exchange (e.g., 298–343 K) to identify averaged signals.
  • DFT calculations : Compare computed (B3LYP/6-31G**) and experimental NMR shifts to isolate static vs. dynamic contributions .
  • X-ray refinement : Use SHELXT to resolve disorder in crystal structures .

Q. What experimental and computational methods elucidate the reaction mechanism of thiadiazole formation?

  • Methodological Answer :
  • Isotopic labeling : Track sulfur migration using 34S-labeled thiourea intermediates.
  • Kinetic studies : Monitor cyclization rates via in-situ IR under varying temperatures (e.g., Arrhenius plots).
  • DFT modeling : Calculate energy barriers for key steps (e.g., cyclization via transition state analysis at M06-2X/cc-pVTZ level) .

Q. How can pharmacophore modeling guide the design of analogs with enhanced bioactivity?

  • Methodological Answer :
  • Feature mapping : Identify critical moieties (e.g., trifluoromethylphenyl as a hydrophobic group, thiadiazole as a hydrogen-bond acceptor) using tools like PharmaGist.
  • QSAR : Corrogate substituent effects (e.g., methyl vs. methoxy groups) on cytotoxicity or solubility using partial least squares regression .
  • In silico screening : Filter virtual libraries (e.g., Enamine REAL Database) for analogs with improved ADMET profiles .

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